1-(2-(3-Nitrophenoxy)ethyl)pyrrolidine
Description
1-(2-(3-Nitrophenoxy)ethyl)pyrrolidine is a pyrrolidine derivative featuring a phenoxyethyl side chain substituted with a nitro group at the meta position. Its molecular formula is C₁₂H₁₆N₂O₃ (MW: 236.27 g/mol) .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-[2-(3-nitrophenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)11-4-3-5-12(10-11)17-9-8-13-6-1-2-7-13/h3-5,10H,1-2,6-9H2 |
InChI Key |
PZKXNBJDNJAYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of pyrrolidine derivatives are highly dependent on substituents on the phenoxyethyl chain. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Nitro vs.
- Positional Isomerism: The 4-nitrophenoxy analog (CAS 265654-77-1) exhibits higher solubility in DMSO (~10 mM) than the 3-nitro isomer, suggesting steric or electronic differences in solvation .
- Biological Activity: SC-22716 (4-phenylphenoxy derivative) demonstrates potent inhibition of LTA₄ hydrolase (IC₅₀: 15 nM), highlighting the importance of bulky aromatic substituents in enzyme binding .
Pharmacological and Industrial Relevance
- Enzyme Inhibition: SC-22716 and its analogs show that phenoxyethyl-pyrrolidines with aromatic substituents (e.g., phenyl or benzyl groups) exhibit enhanced binding to LTA₄ hydrolase, a key target in inflammatory diseases . The nitro group’s electron-withdrawing nature may mimic these effects but requires validation.
- Psychotropic Potential: Pyrrolidines with alkyl or cycloalkyl substitutions (e.g., 1-(1-phenylcyclohexyl)pyrrolidine) are regulated under international narcotics laws . The target compound lacks such substitutions, reducing its psychoactive risk .
- Market Trends: The 3-bromo analog (1-[2-(3-bromophenoxy)ethyl]pyrrolidine) dominates industrial markets, with a projected global production value of $12 million by 2025 . Nitro derivatives are niche, primarily used in research .
Table 2: Physicochemical Comparison
- Synthetic Accessibility : The 3-nitro isomer may require regioselective nitration, complicating synthesis compared to para-substituted analogs .
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